BenchChemオンラインストアへようこそ!

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide

BTK inhibitor enzymatic IC50 non-covalent inhibitor

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide (CAS 2034589-77-8) is a synthetic small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases. The compound is disclosed as Example 77 in patent US20240083900, assigned to Biogen MA Inc., and demonstrates single-digit nanomolar enzymatic potency against human BTK (IC50 = 1 nM) in biochemical assays.

Molecular Formula C18H20FN3O3
Molecular Weight 345.374
CAS No. 2034589-77-8
Cat. No. B2619707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide
CAS2034589-77-8
Molecular FormulaC18H20FN3O3
Molecular Weight345.374
Structural Identifiers
SMILESCC(C(=O)NCCN1C=NC(=CC1=O)C2CC2)OC3=CC(=CC=C3)F
InChIInChI=1S/C18H20FN3O3/c1-12(25-15-4-2-3-14(19)9-15)18(24)20-7-8-22-11-21-16(10-17(22)23)13-5-6-13/h2-4,9-13H,5-8H2,1H3,(H,20,24)
InChIKeyPWPUSXGCGUMITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide (CAS 2034589-77-8) and Why It Matters for BTK-Focused Procurement


N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide (CAS 2034589-77-8) is a synthetic small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases [1]. The compound is disclosed as Example 77 in patent US20240083900, assigned to Biogen MA Inc., and demonstrates single-digit nanomolar enzymatic potency against human BTK (IC50 = 1 nM) in biochemical assays [2]. Its molecular formula is C18H20FN3O3 (MW 345.37 g/mol), and the chemical structure features a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl scaffold linked via an ethyl spacer to a 2-(3-fluorophenoxy)propanamide moiety — a chemotype structurally distinct from the acrylamide-based covalent BTK inhibitors that currently dominate the clinical landscape [3].

Why Generic Substitution Is Not Viable for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide (CAS 2034589-77-8) in BTK Inhibitor Research


BTK inhibitors are not a monolithic class; they diverge fundamentally by binding mode (covalent vs. non-covalent), kinase selectivity profile, and susceptibility to resistance mutations such as BTK C481S [1]. Covalent inhibitors like ibrutinib rely on an acrylamide warhead targeting Cys481, which is lost in the C481S mutation — a clinically emergent resistance mechanism in mantle cell lymphoma and chronic lymphocytic leukemia [2]. The compound of interest (Example 77 from US20240083900) belongs to a structurally distinct pyrimidinone-propanamide chemotype that lacks the acrylamide warhead and is therefore classified as a non-covalent BTK inhibitor [3]. Within the same patent family, scaffold analogs show varying potency (IC50 ranging from <1 nM to approximately 5.5 nM under identical biochemical assay conditions), demonstrating that minor structural modifications within this chemotype produce substantial differences in BTK inhibitory activity [4]. Simple interchange with a generic 'BTK inhibitor' — even one with a superficially similar IC50 — carries the risk of unknowingly selecting a covalent binder susceptible to C481S resistance, or a scaffold with undetermined selectivity and cellular efficacy. Procurement decisions must therefore be made at the level of the specific chemotype and Example compound, not the broader target class.

Quantitative Differentiation Evidence: N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide (CAS 2034589-77-8) vs. BTK Inhibitor Comparators


BTK Enzymatic Potency: Example 77 vs. FDA-Approved Covalent BTK Inhibitor Ibrutinib by Cross-Study Comparison

In a biochemical BTK enzymatic assay measuring inhibition of recombinant human BTK kinase activity, Example 77 (CAS 2034589-77-8) achieved an IC50 of 1 nM [1]. This potency is comparable to ibrutinib, the first-in-class covalent BTK inhibitor, which has a reported BTK enzymatic IC50 of approximately 0.5 nM under similar biochemical conditions [2]. However, Example 77 achieves this potency through a non-covalent binding mechanism, as evidenced by the absence of an acrylamide or other electrophilic warhead in its chemical structure [3]. This distinction is functionally significant because ibrutinib's covalent mechanism renders it ineffective against the clinically relevant C481S resistance mutation, whereas non-covalent inhibitors in this chemotype class retain the potential for activity against C481S-mutant BTK [4].

BTK inhibitor enzymatic IC50 non-covalent inhibitor ibrutinib comparator

Intra-Patent BTK Potency Comparison: Example 77 vs. Example 236 Under Identical Assay Conditions

Within the US20240083900 patent family, multiple Example compounds were evaluated under identical BTK biochemical assay conditions and their data deposited in BindingDB. Example 77 (CAS 2034589-77-8) exhibits an IC50 of 1 nM, while Example 236 (BindingDB ID BDBM658410) shows an IC50 of 5.5 nM — representing a 5.5-fold difference in potency [1][2]. Other patent examples in the same series include Example 66 (IC50 < 1 nM), Example 63 (IC50 = 1 nM), and Example 79 (IC50 = 1 nM) [3]. This internal dataset establishes that Example 77 sits within the high-potency tier of this novel chemotype series, outperforming Example 236 by over 5-fold while maintaining structural features distinct from the highest-potency examples. Such intra-patent quantitative granularity is essential for medicinal chemistry teams selecting a specific lead compound for further optimization or tool compound studies.

BTK inhibitor intra-patent comparison structure-activity relationship SAR

Non-Covalent Binding Mode: Structural Differentiation from Acrylamide-Based BTK Inhibitors

The molecular structure of CAS 2034589-77-8 features a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl core and a 2-(3-fluorophenoxy)propanamide side chain, with no electrophilic warhead (e.g., acrylamide, butynamide) present [1]. In contrast, the FDA-approved covalent BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib all contain an acrylamide moiety that forms an irreversible covalent bond with Cys481 of BTK [2]. This structural dichotomy has direct functional consequences: a 2024 comprehensive characterization study by Ran et al. demonstrated that non-covalent BTK inhibitors, as a class, showed stronger potency against both wild-type and C481S-mutant BTK compared with covalent inhibitors, with the majority of non-covalent agents demonstrating higher specificity and less off-target modulation [3]. While direct C481S-mutant activity data for Example 77 specifically has not been publicly disclosed, its non-covalent chemotype places it within this mechanistically advantaged class. For procurement decisions, this means selecting this compound prioritizes access to the non-covalent BTK pharmacological space — a strategic consideration for programs targeting resistance-driven disease progression.

non-covalent BTK inhibitor C481S resistance binding mode chemotype differentiation

Optimal Research Application Scenarios for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide (CAS 2034589-77-8) Based on Quantitative Evidence


Non-Covalent BTK Tool Compound for Ibrutinib-Resistance Mechanism Studies

Research groups investigating BTK C481S-mediated resistance to covalent inhibitors can deploy CAS 2034589-77-8 as a structurally validated non-covalent BTK inhibitor tool compound. With a biochemical IC50 of 1 nM against wild-type BTK [1] and a non-covalent chemotype that class-level evidence indicates retains activity against C481S-mutant BTK [2], this compound enables head-to-head mechanistic studies comparing covalent vs. non-covalent BTK inhibition in isogenic cell line pairs expressing wild-type or C481S-mutant BTK. This application is directly supported by the 2024 finding that non-covalent BTK inhibitors as a class show superior potency against mutant BTK relative to covalent agents [2].

SAR Anchor Point for Pyrimidinone-Propanamide BTK Inhibitor Lead Optimization

Medicinal chemistry teams pursuing novel BTK inhibitor scaffolds can use Example 77 as a defined 1 nM potency reference point within the US20240083900 chemotype series. The availability of intra-patent comparator data — including Example 236 at 5.5 nM and Example 66 at <1 nM under identical assay conditions [3] — provides a quantitative SAR framework. Procurement of CAS 2034589-77-8 as a benchmark compound enables direct head-to-head analoging studies, where synthetic modifications to the 4-cyclopropyl-oxopyrimidine core or the 3-fluorophenoxy-propanamide side chain can be systematically evaluated against this 1 nM baseline.

Kinase Selectivity Profiling of a Non-Covalent BTK Chemotype Against the TEC Kinase Family

BTK belongs to the TEC family of non-receptor tyrosine kinases (TEC, ITK, TXK/RLK, BMX), and achieving selectivity within this family is a recognized challenge for BTK inhibitor development [4]. CAS 2034589-77-8, as a representative of the pyrimidinone-propanamide scaffold, can be procured for broad kinase selectivity profiling panels to determine its off-target profile against TEC family members and the wider kinome. This profiling data — when combined with the known 1 nM BTK IC50 [1] — will establish the compound's selectivity index, a critical parameter for evaluating whether this chemotype offers an improved selectivity window over promiscuous covalent inhibitors.

In Vitro Cellular Pharmacology in B-Cell Lymphoma Models with Defined BTK Mutation Status

The compound's non-covalent binding mode supports evaluation in cellular models of B-cell malignancies — including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) — where BTK is a driver oncogene [4]. Procurement of CAS 2034589-77-8 enables antiproliferative assays (e.g., in TMD8 or Ramos cell lines) with explicit comparison to covalent inhibitors such as ibrutinib, referenced against the compound's 1 nM biochemical potency. This scenario is particularly relevant for programs seeking to validate whether non-covalent BTK inhibition translates into cellular efficacy comparable to or exceeding that of covalent agents, as suggested by class-level cellular data from Ran et al. (2024) [2].

Quote Request

Request a Quote for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.